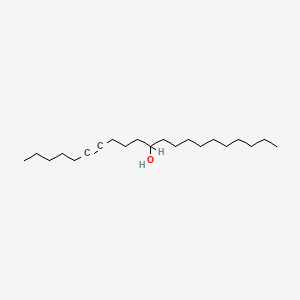
6-Heneicosyn-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heneicosyn-11-ol is an organic compound with the chemical formula C21H40O. It is a long-chain alcohol that appears as a white crystalline solid or waxy substance. This compound is characterized by its low solubility in water but high solubility in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Heneicosyn-11-ol involves a dehydrogenation reaction. This process typically includes reacting the corresponding alcohol or ketone with an appropriate reducing agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Heneicosyn-11-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves converting the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
6-Heneicosyn-11-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Heneicosyn-11-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Heneicosane: A straight-chain saturated hydrocarbon with the formula C21H44.
6Z-Heneicosen-11-ol: An aliphatic alcohol similar to 6-Heneicosyn-11-ol but with a different structural configuration.
Uniqueness: this compound is unique due to its specific structural properties and the range of reactions it can undergo. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Properties
CAS No. |
54844-70-1 |
|---|---|
Molecular Formula |
C21H40O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
henicos-6-yn-11-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-11,13,15-20H2,1-2H3 |
InChI Key |
HECWPVHRDCLCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCC#CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


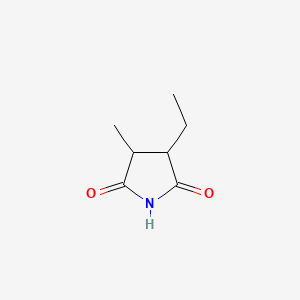
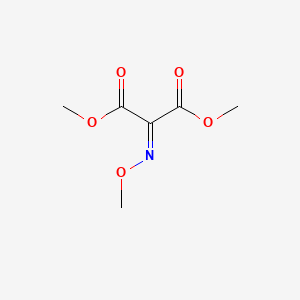
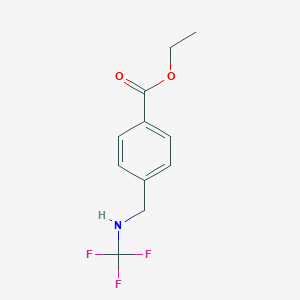
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
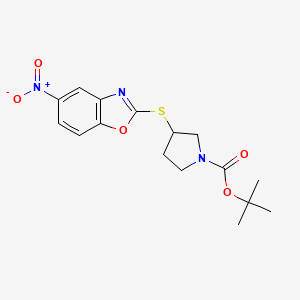
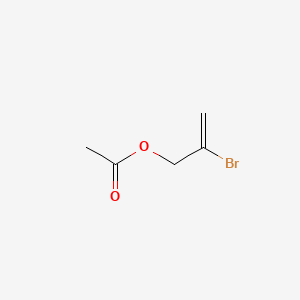
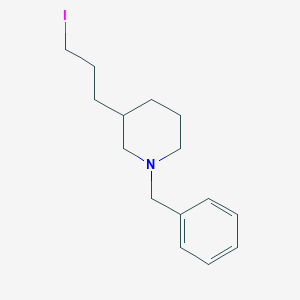

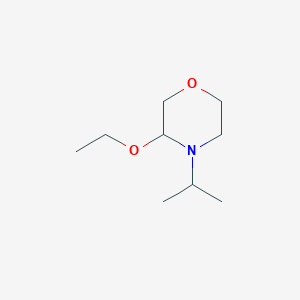
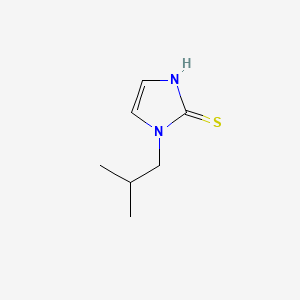


![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
